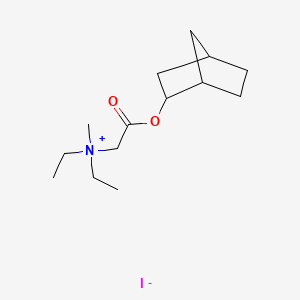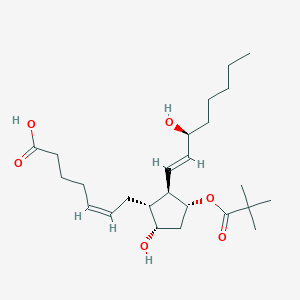
Dinoprost 11-pivalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dinoprost 11-pivalate is a synthetic derivative of prostaglandin F2 alpha. It is a compound with significant biological activity, primarily used in veterinary medicine for its luteolytic properties, which means it can cause the regression of the corpus luteum. This compound is known for its role in reproductive management in animals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dinoprost 11-pivalate involves the esterification of Dinoprost (prostaglandin F2 alpha) with pivalic acid. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Dinoprost 11-pivalate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The ester group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
科学的研究の応用
Dinoprost 11-pivalate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: The compound is used to study the physiological effects of prostaglandins on reproductive tissues.
Medicine: In veterinary medicine, it is used to manage reproductive cycles in livestock.
Industry: The compound is used in the production of pharmaceuticals and other biologically active compounds.
作用機序
Dinoprost 11-pivalate exerts its effects by interacting with prostaglandin receptors in the target tissues. The compound binds to these receptors, triggering a cascade of intracellular events that lead to the desired biological response. In the case of its luteolytic action, this compound induces the regression of the corpus luteum by increasing the levels of intracellular calcium, which activates enzymes that degrade the luteal tissue.
類似化合物との比較
Similar Compounds
Dinoprost: The parent compound of Dinoprost 11-pivalate, used for similar applications.
Dinoprost tromethamine: Another derivative of Dinoprost, used for its vasodilatory and uterotonic properties.
Dinoprostone: A naturally occurring prostaglandin E2, used to induce labor and manage postpartum hemorrhage.
Uniqueness
This compound is unique due to its esterified form, which enhances its stability and bioavailability compared to its parent compound, Dinoprost. This modification allows for more controlled and prolonged biological effects, making it particularly useful in veterinary applications.
特性
CAS番号 |
135273-43-7 |
|---|---|
分子式 |
C25H42O6 |
分子量 |
438.6 g/mol |
IUPAC名 |
(Z)-7-[(1R,2R,3R,5S)-3-(2,2-dimethylpropanoyloxy)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C25H42O6/c1-5-6-9-12-18(26)15-16-20-19(13-10-7-8-11-14-23(28)29)21(27)17-22(20)31-24(30)25(2,3)4/h7,10,15-16,18-22,26-27H,5-6,8-9,11-14,17H2,1-4H3,(H,28,29)/b10-7-,16-15+/t18-,19+,20+,21-,22+/m0/s1 |
InChIキー |
JSAMXGHWFUHFCK-LNNPJEBOSA-N |
異性体SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)OC(=O)C(C)(C)C)O |
正規SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)OC(=O)C(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



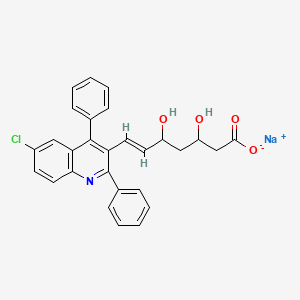
![(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] hexanoate](/img/structure/B12731392.png)
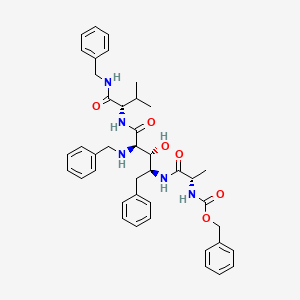
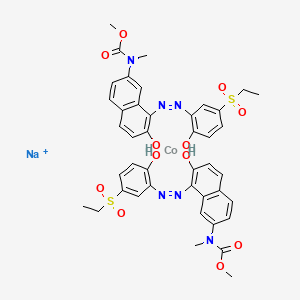
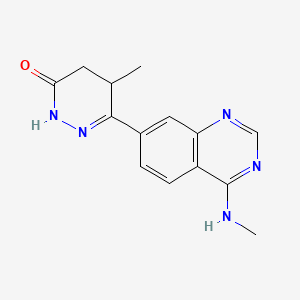
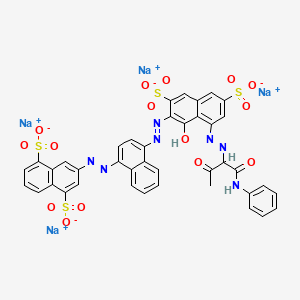


![2-(benzylamino)-N-[2-[3-[2-[[2-(benzylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide;oxalic acid](/img/structure/B12731461.png)
